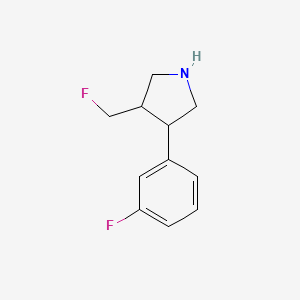

3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(fluoromethyl)-4-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-2-1-3-10(13)4-8/h1-4,9,11,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEYXKIATZLJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC(=CC=C2)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic effects.

Structural Overview

The chemical structure of this compound can be represented as follows:

This compound contains a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups, which are known to enhance lipophilicity and potentially improve receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that fluorinated pyrrolidine derivatives possess antimicrobial properties. For example, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorine atom in the structure is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

Anticancer Potential

Research on similar pyrrolidine derivatives has revealed promising anticancer activities. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The fluorinated substituents may enhance the selectivity and potency of these compounds against cancer cells compared to normal cells .

Solubility and Stability

The solubility and stability of this compound are critical for its biological activity. Fluorinated compounds typically exhibit improved metabolic stability, making them suitable candidates for drug development. Studies suggest that the compound's solubility can be influenced by pH and the presence of co-solvents.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve passive diffusion and active transport mediated by specific transport proteins. The lipophilicity imparted by the fluorinated groups aids in cellular uptake, enhancing its bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

- Study on Antimicrobial Activity : A study reported that a related pyrrolidine derivative exhibited MIC values as low as 16 μg/mL against Mycobacterium tuberculosis, indicating strong potential as an antimycobacterial agent .

- Anticancer Activity Investigation : Another research focused on a series of pyrrolidine-based compounds that demonstrated selective cytotoxicity towards breast cancer cell lines, highlighting their potential as targeted cancer therapies .

| Compound | Target | Activity | MIC (μg/mL) |

|---|---|---|---|

| 3-(Fluoromethyl)-4-(3-FPh) | Staphylococcus aureus | Antimicrobial | 12.5 |

| Pyrrolidine Derivative A | Mycobacterium tuberculosis | Antimycobacterial | 16 |

| Pyrrolidine Derivative B | Breast cancer cells | Anticancer | 10 |

Scientific Research Applications

Chemical and Biochemical Properties

Chemical Structure and Characteristics

- The compound features a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups, which can significantly influence its biological activity and pharmacological properties.

- The presence of fluorine atoms often enhances lipophilicity, metabolic stability, and binding affinity to biological targets.

Biochemical Interactions

- Pyrrolidine derivatives are known for their ability to modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. This compound may exhibit similar properties due to its structural characteristics.

Medicinal Chemistry

- Drug Development : 3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine can serve as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The fluorinated substituents may enhance the compound's efficacy by improving its interactions with biological targets.

Anticancer Activity

- Mechanism of Action : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and DNA damage. Research indicates that pyrrolidine derivatives can inhibit key enzymes involved in cancer cell proliferation.

- Case Study : A study on related indole derivatives showed significant cytotoxicity against lung adenocarcinoma cells (A549), highlighting the potential of fluorinated pyrrolidines in cancer therapy .

Antimicrobial Properties

- Efficacy Against Bacteria : The compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. Fluorinated compounds often show enhanced potency against resistant strains.

- Comparative Studies : Research indicates that compounds with similar structural modifications (e.g., hydroxymethyl groups) demonstrate improved antimicrobial activity compared to their non-fluorinated counterparts .

Anticancer Studies

- Research has shown that derivatives of pyrrolidine can significantly inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound was found to have an IC50 value indicating potent antiproliferative effects against A549 cells .

Antimicrobial Activity

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Fluorinated Pyrrolidine Derivatives

- 3-(Fluoromethyl)pyrrolidin-3-amine (): Shares the fluoromethyl-pyrrolidine core but lacks the 3-fluorophenyl group.

- 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]methanone (): Contains a pyrrolidine fused to a pyridine ring. The chloro substituent may reduce metabolic stability compared to fluorine, while the aromatic system enhances π-π stacking interactions .

Fluorophenyl-Containing Compounds

- YPC-21813 (): A kinase inhibitor with a 3-fluorophenyl group attached to an imidazo[1,2-b]pyridazine-thiazolidinedione scaffold. The fluorophenyl group likely contributes to target binding via hydrophobic interactions, similar to the target compound. However, the larger heterocyclic core in YPC-21813 may confer higher selectivity for kinase targets .

- 4-Chloro-3-fluorophenylacetic acid (): Features a fluorophenyl group but with a carboxylic acid side chain. The acidity (pKa ~4.5) and hydrogen-bonding capacity contrast with the neutral pyrrolidine ring in the target compound .

Physicochemical Properties

Preparation Methods

Nucleophilic Substitution Using Tosylate Intermediates

One effective method involves the nucleophilic substitution of a pyrrolidine derivative with a fluorinated tosylate:

- Step 1: Preparation of a pyrrolidine intermediate such as (N-tert-butoxycarbonyl-pyrrolidin-3-yl)methanamine.

- Step 2: Reaction of this intermediate with a fluoromethyl tosylate in the presence of potassium carbonate in acetonitrile.

- Conditions: Stirring at room temperature for 30 minutes followed by reflux for 24 hours.

- Work-up: Cooling, aqueous quenching, extraction with ethyl acetate, drying over sodium sulfate, concentration under vacuum.

- Purification: Column chromatography on silica gel to isolate the desired fluoromethylated pyrrolidine derivative.

This method provides a reliable route to introduce the fluoromethyl group selectively onto the pyrrolidine ring.

Grignard Addition to Aryl Nitriles Followed by Reduction

Another approach to install the 3-fluorophenyl substituent involves:

- Step 1: Reaction of an aryl nitrile (bearing the 3-fluoro substituent) with a Grignard reagent in dry tetrahydrofuran (THF) at elevated temperatures (around 70 °C) for 2–8 hours.

- Step 2: Quenching the reaction with dry methanol at 0 °C, followed by sodium borohydride reduction at 60 °C to convert the intermediate imine to the corresponding amine.

- Outcome: This sequence effectively installs the 3-fluorophenyl group onto the pyrrolidine scaffold or its precursors.

Cycloaddition and Ring-Closure Strategies

Spirocyclic and fused pyrrolidine derivatives can be synthesized via 1,3-dipolar cycloaddition reactions:

- Procedure: A mixture of 3-ylideneoxindole and aziridine with triethylamine in toluene refluxed at 110 °C.

- Reaction Time: Monitored by TLC until completion.

- Purification: Chromatography on silica gel.

- Yield: Up to 77% with high diastereoselectivity.

Although this method is primarily used for spirooxindole-pyrrolidines, it demonstrates the utility of cycloaddition for constructing fully substituted pyrrolidine rings, which can be adapted for fluorinated analogues with appropriate substituents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with tosylate | Pyrrolidine intermediate, fluoromethyl tosylate, K2CO3, acetonitrile, reflux 24 h | Selective fluoromethylation, mild conditions | Long reaction time, requires purification |

| Grignard addition and reduction | Aryl nitrile (3-fluorophenyl), Grignard reagent, THF, MeOH quench, NaBH4 reduction | Efficient aryl substitution, adaptable | Sensitive to moisture, requires inert atmosphere |

| 1,3-Dipolar cycloaddition | 3-ylideneoxindole, aziridine, triethylamine, toluene, reflux 110 °C | High diastereoselectivity, good yields | Specific to fused pyrrolidines, may need modification for fluorinated substrates |

Research Findings and Notes

- The nucleophilic substitution route using tosylates is widely used for introducing fluoromethyl groups on nitrogen-containing heterocycles due to its operational simplicity and good yields.

- Grignard addition to aryl nitriles followed by reduction is a classical approach to install aryl substituents with specific fluorine patterns, offering flexibility in modifying the aromatic ring.

- Cycloaddition methods, while more complex, provide access to highly substituted pyrrolidine frameworks with stereochemical control, which can be advantageous for synthesizing analogues with biological activity.

- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to ensure the correct substitution pattern and stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.